Cas no 749214-71-9 (3-(1,3-benzothiazol-2-yl)-4-3-(4-chlorophenoxy)phenylbut-3-enoic acid)

3-(1,3-benzothiazol-2-yl)-4-3-(4-chlorophenoxy)phenylbut-3-enoic acid 化学的及び物理的性質
名前と識別子
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- 3-(1,3-benzothiazol-2-yl)-4-[3-(4-chlorophenoxy)phenyl]but-3-enoic acid
- 3-(1,3-benzothiazol-2-yl)-4-3-(4-chlorophenoxy)phenylbut-3-enoic acid
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- インチ: 1S/C23H16ClNO3S/c24-17-8-10-18(11-9-17)28-19-5-3-4-15(13-19)12-16(14-22(26)27)23-25-20-6-1-2-7-21(20)29-23/h1-13H,14H2,(H,26,27)
- InChIKey: MNEVNDWMLGHQKV-UHFFFAOYSA-N
- SMILES: C1C=C2N=C(C(CC(O)=O)=CC3C=CC=C(OC4C=CC(Cl)=CC=4)C=3)SC2=CC=1
3-(1,3-benzothiazol-2-yl)-4-3-(4-chlorophenoxy)phenylbut-3-enoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM481184-1g |
3-(1,3-benzothiazol-2-yl)-4-[3-(4-chlorophenoxy)phenyl]but-3-enoic acid |
749214-71-9 | 95%+ | 1g |
$*** | 2023-05-29 | |
Enamine | EN300-00264-0.25g |
3-(1,3-benzothiazol-2-yl)-4-[3-(4-chlorophenoxy)phenyl]but-3-enoic acid |
749214-71-9 | 95.0% | 0.25g |
$142.0 | 2025-02-21 | |
Enamine | EN300-00264-0.5g |
3-(1,3-benzothiazol-2-yl)-4-[3-(4-chlorophenoxy)phenyl]but-3-enoic acid |
749214-71-9 | 95.0% | 0.5g |
$271.0 | 2025-02-21 | |
Enamine | EN300-00264-10.0g |
3-(1,3-benzothiazol-2-yl)-4-[3-(4-chlorophenoxy)phenyl]but-3-enoic acid |
749214-71-9 | 95.0% | 10.0g |
$1593.0 | 2025-02-21 | |
Enamine | EN300-00264-0.05g |
3-(1,3-benzothiazol-2-yl)-4-[3-(4-chlorophenoxy)phenyl]but-3-enoic acid |
749214-71-9 | 95.0% | 0.05g |
$66.0 | 2025-02-21 | |
1PlusChem | 1P019GYS-250mg |
3-(1,3-benzothiazol-2-yl)-4-[3-(4-chlorophenoxy)phenyl]but-3-enoic acid |
749214-71-9 | 98% | 250mg |
$231.00 | 2024-04-21 | |
Aaron | AR019H74-2.5g |
3-(1,3-benzothiazol-2-yl)-4-[3-(4-chlorophenoxy)phenyl]but-3-enoic acid |
749214-71-9 | 98% | 2.5g |
$1024.00 | 2023-12-14 | |
Enamine | EN001-7293-0.25g |
3-(1,3-benzothiazol-2-yl)-4-[3-(4-chlorophenoxy)phenyl]but-3-enoic acid |
749214-71-9 | 98% | 0.25g |
$142.0 | 2023-10-28 | |
Enamine | EN001-7293-5g |
3-(1,3-benzothiazol-2-yl)-4-[3-(4-chlorophenoxy)phenyl]but-3-enoic acid |
749214-71-9 | 98% | 5g |
$1075.0 | 2023-10-28 | |
Enamine | EN001-7293-0.05g |
3-(1,3-benzothiazol-2-yl)-4-[3-(4-chlorophenoxy)phenyl]but-3-enoic acid |
749214-71-9 | 98% | 0.05g |
$66.0 | 2023-10-28 |
3-(1,3-benzothiazol-2-yl)-4-3-(4-chlorophenoxy)phenylbut-3-enoic acid 関連文献
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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3. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
3-(1,3-benzothiazol-2-yl)-4-3-(4-chlorophenoxy)phenylbut-3-enoic acidに関する追加情報
Comprehensive Overview of 3-(1,3-benzothiazol-2-yl)-4-3-(4-chlorophenoxy)phenylbut-3-enoic acid (CAS No. 749214-71-9)
3-(1,3-benzothiazol-2-yl)-4-3-(4-chlorophenoxy)phenylbut-3-enoic acid (CAS No. 749214-71-9) is a structurally complex organic compound that has garnered significant attention in pharmaceutical and materials science research. This compound features a benzothiazole core linked to a 4-chlorophenoxy phenyl group through a conjugated butenoic acid chain, making it a promising candidate for applications in drug development and advanced materials. Researchers are particularly interested in its potential as a bioactive scaffold due to its unique electronic and steric properties.
In recent years, the demand for novel heterocyclic compounds like 3-(1,3-benzothiazol-2-yl)-4-3-(4-chlorophenoxy)phenylbut-3-enoic acid has surged, driven by advancements in targeted drug delivery and small-molecule therapeutics. The compound’s CAS No. 749214-71-9 is frequently searched in academic databases, reflecting its relevance in studies related to anti-inflammatory agents, enzyme inhibitors, and fluorescence probes. Its structural motifs align with trending topics such as sustainable chemistry and green synthesis, as researchers seek eco-friendly methods to produce such derivatives.
The benzothiazole moiety in this compound is a key focus, as it is known for its pharmacological versatility. Derivatives of benzothiazole are often explored for their anticancer, antimicrobial, and neuroprotective properties. Coupled with the 4-chlorophenoxy group, this compound exhibits enhanced lipophilicity and membrane permeability, traits highly valued in drug design. These attributes make CAS No. 749214-71-9 a subject of interest in medicinal chemistry forums and patent filings.
From a materials science perspective, the conjugated double bonds in 3-(1,3-benzothiazol-2-yl)-4-3-(4-chlorophenoxy)phenylbut-3-enoic acid suggest potential applications in organic electronics and optoelectronic devices. Its ability to absorb and emit light in specific wavelengths could be harnessed for sensors or OLEDs, aligning with the growing market for flexible displays and wearable technology. This dual applicability in life sciences and advanced materials underscores its interdisciplinary importance.
Synthetic routes to CAS No. 749214-71-9 often involve Pd-catalyzed cross-coupling or microwave-assisted synthesis, reflecting modern trends toward efficient catalysis and reduced reaction times. These methods are frequently discussed in organic chemistry communities, where yield optimization and atom economy are hot topics. Additionally, the compound’s structure-activity relationship (SAR) is a recurring theme in computational chemistry studies, leveraging AI-driven molecular modeling to predict its interactions with biological targets.
In summary, 3-(1,3-benzothiazol-2-yl)-4-3-(4-chlorophenoxy)phenylbut-3-enoic acid (CAS No. 749214-71-9) represents a multifaceted compound with broad implications across pharmaceuticals, materials science, and synthetic chemistry. Its alignment with cutting-edge research trends ensures continued relevance in scientific literature and industrial applications.
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